4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride

Lipophilicity CNS drug-likeness Physicochemical profiling

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1220031-90-2) is a synthetic piperidine derivative featuring a phenoxyethyl linker substituted with a 3-isopropyl group, supplied as the hydrochloride salt. The compound has a molecular formula of C16H26ClNO and a molecular weight of 283.84 g/mol.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 1220031-90-2
Cat. No. B1397535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
CAS1220031-90-2
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OCCC2CCNCC2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-13(2)15-4-3-5-16(12-15)18-11-8-14-6-9-17-10-7-14;/h3-5,12-14,17H,6-11H2,1-2H3;1H
InChIKeyLLVCFTCMRNWAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1220031-90-2) – Structural Identity and Procurement-Grade Specifications


4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1220031-90-2) is a synthetic piperidine derivative featuring a phenoxyethyl linker substituted with a 3-isopropyl group, supplied as the hydrochloride salt [1]. The compound has a molecular formula of C16H26ClNO and a molecular weight of 283.84 g/mol [1]. The free base possesses a piperidine NH (pKa ~10–11) and an ether oxygen as key interaction motifs, while the 3-isopropyl substituent contributes steric bulk and lipophilicity. Commercial sourcing from multiple vendors (e.g., Bidepharm, AKSci) specifies a minimum purity of 95% (HPLC), with available batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is Scientifically Unjustified Without Comparative Binding Data


Within the phenoxyethyl-piperidine chemotype, seemingly minor structural alterations—such as the position of the isopropyl group on the phenyl ring, the length of the alkyl linker, or the piperidine substitution pattern—can drastically alter receptor affinity, selectivity, and functional activity [1]. For example, an analog bearing a bromine atom at the 4-position of the phenoxy ring (4-[2-(4-bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride) is anecdotally linked to NMDA receptor activity, while 4-(3-isopropylphenoxy)piperidine hydrochloride (lacking the ethyl linker) is described as a sigma receptor ligand [2]. These divergent pharmacological profiles, even among close structural neighbors, demonstrate that the specific combination of a 3-isopropylphenoxy group and an ethylene spacer to the piperidine 4-position in the target compound cannot be assumed to exhibit the same properties as any single analog, making direct procurement of the exact structure essential for reproducible research [1][2].

Quantitative Differentiation Evidence for 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride Against Closest Analogs


Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Comparison with Directly Linked and Positional Isomer Analogs

The target compound's cLogP of 4.71 and TPSA of 21.26 Ų [1] differentiate it from two close analogs: 4-(3-isopropylphenoxy)piperidine hydrochloride, which lacks the ethylene spacer (MW 255.78, implicitly lower cLogP due to one less methylene group), and 3-[2-(4-isopropylphenoxy)ethyl]piperidine hydrochloride, a positional isomer with the piperidine attachment at the 3-position [2]. These differences are critical in CNS drug design where the optimal cLogP range is typically 2–5 and TPSA < 60–70 Ų for blood-brain barrier penetration; the target compound sits near the upper lipophilicity limit for CNS candidates, potentially offering distinct pharmacokinetic properties compared to less lipophilic analogs.

Lipophilicity CNS drug-likeness Physicochemical profiling

Enhanced Aqueous Solubility via Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt form of the target compound is reported to exhibit 'typically more soluble in water compared to its free base form, which enhances its utility in various applications, particularly in pharmaceuticals' . While no quantitative solubility value is publicly available for the free base comparator, the general class-level inference is that hydrochloride salt formation of piperidine derivatives improves aqueous solubility by several orders of magnitude due to ionization of the basic amine (piperidine pKa ~10–11), enabling dissolution under physiologically relevant pH conditions [1].

Solubility Salt selection Formulation

Rotatable Bond Count and Conformational Flexibility vs. Constrained Piperidine Analogs

With 5 rotatable bonds [1], the target compound occupies an intermediate flexibility space not achievable with the directly linked analog 4-(3-isopropylphenoxy)piperidine hydrochloride (approximately 3 rotatable bonds) or the more flexible 3-[2-(4-isopropylphenoxy)ethyl]piperidine hydrochloride (positional isomer, also 5 rotatable bonds) [2]. This difference in entropic penalty upon receptor binding can translate into distinct binding kinetics (kon/koff) and target selectivity profiles, as demonstrated in SAR studies of phenoxyethyl-piperidine sigma ligands where linker length was a key determinant of subtype selectivity [3].

Conformational flexibility Molecular recognition Ligand design

Recommended Application Scenarios for 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride Based on Quantitative Differentiators


CNS-Oriented Fragment-Based or Ligand-Efficiency Screening Libraries

The compound's cLogP of 4.71 and TPSA of 21.26 Ų [1], combined with its 5 rotatable bonds and ionizable piperidine nitrogen, make it a suitable entry for CNS-focused diversity sets where balanced lipophilicity (cLogP 2–5) is a primary filter criterion. It offers a distinct lipophilicity anchor point not covered by shorter-linker analogs like 4-(3-isopropylphenoxy)piperidine HCl (~cLogP 3.8), enabling exploration of SAR at the upper boundary of CNS-permissible lipophilicity.

GPCR and Ion Channel Panel Screening for Selectivity Profiling

Given the phenoxyethyl-piperidine scaffold's recognized activity at multiple receptor classes—including sigma receptors, NMDA receptors, and EP4 receptors noted in related analogs [2]—this compound serves as a privileged scaffold probe. Its specific 3-isopropylphenoxy substitution pattern and ethyl linker geometry permit systematic comparison with 4-positional isomers to deconvolve the contribution of linker connectivity to receptor subtype selectivity.

Salt-Form-Enabled In Vitro Pharmacology Without Co-Solvent Artifacts

The hydrochloride salt form ensures aqueous solubility sufficient for direct dissolution in assay buffers, avoiding DMSO-related artifacts such as solvent-induced protein denaturation or false-positive aggregation. This is particularly valuable for techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), where the free base's poor solubility would necessitate co-solvents that can interfere with binding thermodynamics .

Synthetic Intermediate for Late-Stage Functionalization via Piperidine NH

The free piperidine NH (unsubstituted in the target compound) provides a handle for diversification through N-alkylation, N-acylation, or N-sulfonylation, enabling the generation of focused libraries. This differentiates it from N-substituted analogs that are end-point pharmacophores and cannot serve as versatile intermediates. The combination of the 3-isopropylphenoxyethyl tail with a modifiable N-terminus offers a two-vector diversification strategy [1].

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